(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Overview
Description
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C15H18N2O2·HBr It is known for its unique structure, which combines a dimethoxybenzyl group with a pyridinylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as pyridinylmethylamine, under reductive amination conditions. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride.
Hydrobromide Salt Formation: The resulting benzylamine intermediate is then treated with hydrobromic acid to form the hydrobromide salt of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzyl group or the pyridinylmethylamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a ligand for receptor binding studies.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxybenzyl group and the pyridinylmethylamine moiety can interact with active sites or binding pockets, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide: Similar structure but with a different substitution pattern on the benzyl ring.
(2,3-Dimethoxybenzyl)(4-pyridinylmethyl)amine hydrobromide: Similar structure but with a different position of the pyridinylmethylamine moiety.
Uniqueness
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.BrH/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12;/h3-9,17H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASVGNMRSDDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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